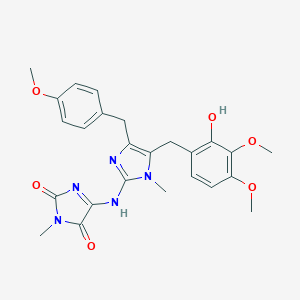

![molecular formula C13H14N2 B038939 1-苯基-1,2,3,4-四氢吡咯并[1,2-a]吡嗪 CAS No. 112758-89-1](/img/structure/B38939.png)

1-苯基-1,2,3,4-四氢吡咯并[1,2-a]吡嗪

描述

Synthesis Analysis

The synthesis of 1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives can be achieved through multiple routes. A notable method involves the direct asymmetric intramolecular aza-Friedel-Crafts reaction of N-aminoethylpyrroles with aldehydes catalyzed by chiral phosphoric acid, offering a highly efficient approach for preparing these compounds with high yields and enantioselectivities (He et al., 2011). Another approach includes reactions of 1-(2-haloethyl)pyrrole-2-carbaldehydes with chiral auxiliaries, leading to the synthesis of 1-substituted derivatives through the addition of organometallic reagents (Gualandi et al., 2011).

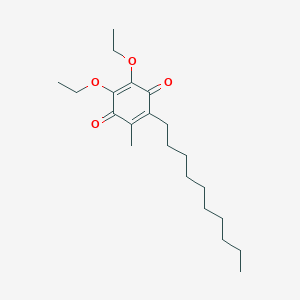

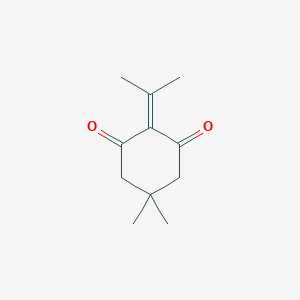

Molecular Structure Analysis

The molecular structure of 1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives reveals a compact fused ring system that can exhibit various electronic and steric properties depending on the substitution pattern. The presence of the phenyl group adds to the π-electron system, affecting the compound's reactivity and interaction with biological targets. Structural elucidation techniques such as X-ray crystallography and NMR spectroscopy play crucial roles in determining the precise configuration and conformation of these molecules in both solid-state and solution.

Chemical Reactions and Properties

Chemically, 1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine compounds are versatile intermediates. They undergo various nucleophilic and electrophilic substitutions due to the reactive nature of the pyrazine and pyrrole rings. For example, palladium-catalyzed cross-coupling reactions enable the functionalization of these cores with aryl, heteroaryl, and alkyl groups, expanding the chemical diversity of the derived compounds (Castellote et al., 2004).

科学研究应用

新型生物碱类似物的合成:该化合物是合成天然生物碱哌胺的新型类似物的关键起始原料 (Voievudskyi 等人,2016).

血管平滑肌松弛剂和抗高血压药:四氢吡咯并[1,2-a]喹喔啉和四氢吡咯并[1,2-a]吡啶并[3,2-a]吡嗪等衍生物可以松弛 K+ 去极化的主动脉平滑肌,并表现出抗高血压活性 (Abou-Gharbia 等人,1984).

不对称合成:可用于不对称合成 1,2,3,4-四氢吡咯并[1,2-a]吡嗪 (Gualandi 等人,2011).

手性四氢吡咯并[1,2-a]吡嗪的合成:该化合物的非对映选择性氢化用于合成手性四氢吡咯并[1,2-a]吡嗪,这对于它们的生物活性和药效至关重要 (Hu 等人,2018).

旋光活性衍生物合成:合成 ee 值高达 96% 的旋光活性衍生物是一种潜在的应用 (Hu 等人,2017).

新型吡咯并[2,1-a]吡嗪骨架:可用于合成新型吡咯并[2,1-a]吡嗪骨架 (Ghandi 等人,2017).

选择性 HDAC6 同工型抑制剂:衍生物对 HDAC6 同工型具有选择性,并在细胞中显示出增强的抑制活性 (Blackburn 等人,2014).

抗心律失常活性:表现出很高的抗心律失常活性 (Likhosherstov 等人,2003).

实验性肿瘤治疗:某些衍生物对小鼠的实验性肿瘤有效,这归因于细胞在有丝分裂时的积累 (Temple 等人,1983).

吡嗪 1,4-二氧化物和 1-羟基咪唑衍生物:其缩合导致形成这些衍生物 (Grigor’eva 等人,1983).

手性衍生物合成:铱催化的氢化可以获得对映体过量高达 95% 的手性衍生物 (Huang 等人,2014).

药用价值较高的的手性衍生物:通过催化不对称分子内 aza-Friedel-Crafts 反应直接合成 (He 等人,2011).

新型苯基吡咯利嗪和苯基吡咯并吡嗪衍生物:用于科学研究应用的高效合成 (Robba 等人,1993).

醛糖还原酶抑制剂开发:AS-3201 是一种新型醛糖还原酶抑制剂,在抑制猪晶状体醛糖还原酶和糖尿病神经山梨醇积累方面显示出显着的活性 (Negoro 等人,1998).

新型抗心律失常药物:PV-168 和 PV-174 等化合物具有很高的抗心律失常活性、广谱作用和低毒性 (Filippova 等人,2003).

多取代[6,6]-环稠合体系:合成多功能四氢吡啶并[2,3-b]吡嗪骨架,以获取各种多取代体系 (Baron 等人,2005).

烷基 7-羟基-1-氧代-1,2,3,4-四氢吡咯并[1,2-a]吡嗪-8-羧酸酯合成:高效、易于操作的方法,提供良好的产率 (Alizadeh 等人,2014).

8-芳基酰基吡咯并[1,2-a]吡嗪-1,6,7(2H)-三酮的合成:通过 X 射线衍射分析合成和研究的新型环状二肽类似物 (Chervyakov 等人,2015).

安全和危害

属性

IUPAC Name |

1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-2-5-11(6-3-1)13-12-7-4-9-15(12)10-8-14-13/h1-7,9,13-14H,8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWIBJCTTSRXTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=CC=C2C(N1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377892 | |

| Record name | 1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |

CAS RN |

112758-89-1 | |

| Record name | 1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B38862.png)

![4-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B38866.png)

![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride](/img/structure/B38869.png)